molecular formula C13H14O3 B14307467 Propan-2-yl 2-oxo-4-phenylbut-3-enoate CAS No. 111160-44-2

Propan-2-yl 2-oxo-4-phenylbut-3-enoate

Cat. No.: B14307467
CAS No.: 111160-44-2
M. Wt: 218.25 g/mol
InChI Key: PTONBLJWAXSXCS-UHFFFAOYSA-N
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Description

Propan-2-yl 2-oxo-4-phenylbut-3-enoate is an organic compound with the molecular formula C13H14O3. It is known for its unique structure, which includes a phenyl group and an ester functional group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 2-oxo-4-phenylbut-3-enoate can be synthesized through several methods. One common synthetic route involves the reaction of benzaldehyde with acetone in the presence of a base to form benzylideneacetone. This intermediate is then reacted with isopropyl alcohol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned reactions are carried out under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-oxo-4-phenylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols and alkanes

    Substitution: Various substituted esters and amides

Scientific Research Applications

Propan-2-yl 2-oxo-4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of propan-2-yl 2-oxo-4-phenylbut-3-enoate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxo-4-phenylbut-2-enoates
  • 4-oxo-4-phenylbutanoates

Uniqueness

Propan-2-yl 2-oxo-4-phenylbut-3-enoate is unique due to its specific ester functional group and phenyl ring, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical behavior, making it valuable for specific research applications .

Properties

CAS No.

111160-44-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

propan-2-yl 2-oxo-4-phenylbut-3-enoate

InChI

InChI=1S/C13H14O3/c1-10(2)16-13(15)12(14)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3

InChI Key

PTONBLJWAXSXCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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